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Compound of Interest

Compound Name: (R)-M8891

Cat. No.: B8175979 Get Quote

Technical Support Center: (R)-M8891
This technical support center provides researchers, scientists, and drug development

professionals with guidance on optimizing the dosage of (R)-M8891 in animal models.

Frequently Asked Questions (FAQs)
Q1: What is (R)-M8891 and what is its mechanism of action?

(R)-M8891 is an orally active, reversible, and brain-penetrant inhibitor of Methionine

Aminopeptidase-2 (MetAP-2).[1][2] Its mechanism of action is the selective inhibition of MetAP-

2, an enzyme responsible for cleaving the N-terminal methionine from nascent proteins.[2][3]

By inhibiting MetAP-2, (R)-M8891 disrupts protein synthesis and maturation, which in turn

hinders the proliferation of endothelial cells.[3][4] This leads to antiangiogenic effects, cutting

off the blood supply to tumors, and direct antitumoral activities.[1][2]

Q2: What is the difference between (R)-M8891 and M8891?

(R)-M8891 is the active enantiomer of the compound. The stereochemical configuration is

crucial for its inhibitory activity, with the (R)-enantiomer being significantly more potent than its

counterpart.[5]

Q3: Is (R)-M8891 selective for MetAP-2?

Yes, (R)-M8891 is highly selective for MetAP-2. It shows minimal inhibition of MetAP-1, with an

IC50 greater than 10 µM for MetAP-1.[1][2]
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Q4: What is the recommended route of administration for (R)-M8891 in animal models?

(R)-M8891 is orally active and has demonstrated efficacy when administered orally (po).[1]

Intravenous (IV) administration has also been used in pharmacokinetic studies.[1] The choice

of administration route may depend on the specific experimental design.

Q5: How should (R)-M8891 be prepared for in vivo administration?

For oral administration, (R)-M8891 can be formulated in a vehicle such as a solution containing

DMSO, PEG300, Tween-80, and saline.[1] It is recommended to prepare the working solution

fresh on the day of use.[1] Stock solutions in DMSO can be stored at -80°C for up to 6 months

or -20°C for 1 month, protected from light.[1]
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Issue Potential Cause Recommended Solution

Lack of Efficacy/Tumor Growth

Inhibition

- Suboptimal Dosage: The

dose may be too low for the

specific animal model or tumor

type. - Poor Bioavailability:

Issues with the formulation or

route of administration

affecting drug absorption. -

Drug Stability: Degradation of

the compound due to improper

storage or handling. - Model

Resistance: The tumor model

may be insensitive to MetAP-2

inhibition.

- Dose Escalation Study:

Perform a dose-response

study to determine the optimal

dose. Doses ranging from 20

mg/kg daily to 150 mg/kg twice

daily have been reported.[1][5]

- Formulation Check: Ensure

the compound is fully

dissolved and the vehicle is

appropriate. Consider

alternative oral formulations or

a different administration route

if oral bioavailability is a

concern.[1] - Fresh

Preparation: Prepare solutions

fresh daily and store stock

solutions as recommended.[1]

- Biomarker Analysis: Measure

the level of the

pharmacodynamic biomarker

Met-EF1α in tumor tissue to

confirm target engagement.[6]

[7][8]

Observed Toxicity (e.g., weight

loss, lethargy)

- High Dosage: The

administered dose may be

approaching the maximum

tolerated dose (MTD). - Vehicle

Toxicity: The vehicle used for

formulation may be causing

adverse effects.

- Dose Reduction: Reduce the

dosage or the frequency of

administration. - Vehicle

Control Group: Always include

a vehicle-only control group to

assess the effects of the

formulation components. -

Monitor Animal Health: Closely

monitor animal weight,

behavior, and overall health

throughout the study.
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Platelet Count Decrease

- On-target Toxicity: Inhibition

of MetAP-2 may affect

hematopoiesis. A decrease in

platelet count has been

observed as a treatment-

emergent adverse event in

clinical studies.[9][10][11][12]

- Blood Monitoring: If feasible,

monitor complete blood counts

(CBCs) to track platelet levels.

- Dose Adjustment: Consider a

lower dose or a different

dosing schedule.

Variability in Results

- Inconsistent Dosing:

Inaccurate or inconsistent

administration of the

compound. - Animal Variation:

Biological differences between

individual animals. -

Experimental Technique:

Variations in tumor

implantation or measurement

techniques.

- Standardized Procedures:

Ensure all experimental

procedures, including drug

preparation and administration,

are standardized and

performed consistently. -

Increase Sample Size: Use a

sufficient number of animals

per group to account for

biological variability. - Blinding:

Whenever possible, blind the

personnel performing

treatments and measurements

to the treatment groups.

Experimental Protocols
In Vivo Antitumor Efficacy Study

Animal Model: Female CD-1 nude mice (6-7 weeks old) with human U87-MG glioblastoma

xenografts.[1]

Drug Preparation: Prepare (R)-M8891 in a suitable vehicle for oral administration (e.g., 10%

DMSO, 40% PEG300, 5% Tween-80, 45% Saline).[1]

Dosing: Administer (R)-M8891 orally (po) at a dosage of 20 mg/kg once daily for 14 days.[1]

Monitoring:

Measure tumor volume with calipers every 2-3 days.
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Monitor animal body weight and general health daily.

Endpoint: At the end of the treatment period, euthanize the animals and collect tumors for

further analysis (e.g., pharmacodynamic biomarker analysis).

Pharmacokinetic (PK) Study
Animal Models: Rat, dog, and monkey.[1]

Drug Preparation: Prepare (R)-M8891 for intravenous (IV) administration.

Dosing: Administer a single IV dose of 0.2 mg/kg.[1]

Sample Collection: Collect blood samples at various time points post-administration.

Analysis: Analyze plasma concentrations of (R)-M8891 to determine pharmacokinetic

parameters such as clearance (CL), volume of distribution (Vss), and bioavailability (F).[1]

Quantitative Data Summary
Table 1: In Vitro Potency of (R)-M8891

Parameter Value

IC50 (MetAP-2) 54 nM[1][2]

Ki (MetAP-2) 4.33 nM[1][2]

IC50 (HUVEC Proliferation) 20 nM[1]

IC50 (MetAP-1) >10 µM[1][2]

Table 2: Pharmacokinetic Parameters of (R)-M8891 (0.2 mg/kg IV)

Species
Clearance (CL)

(L/h/kg)

Volume of

Distribution (Vss)

(L/kg)

Oral Bioavailability

(F) (%)

Rat, Dog, Monkey ~0.03 - 0.4 ~0.23 - 1.3 ~40 - 80
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Data represents a range observed across the tested species.[1]

Table 3: Reported Efficacious Dosing in Animal Models

Animal

Model
Tumor Type Dosage

Administratio

n Route
Duration Outcome

Female CD-1

nude mice

Human U87-

MG

glioblastoma

20 mg/kg,

once a day
po 14 days

Strong tumor

growth

inhibition[1]

Renal Cell

Carcinoma

Models

Not Specified
150 mg/kg,

twice a day
po Not Specified

Monotherapy

efficacy[5]
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Caption: Mechanism of action of (R)-M8891.
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Caption: General workflow for in vivo efficacy studies.
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Caption: Troubleshooting logic for in vivo experiments.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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